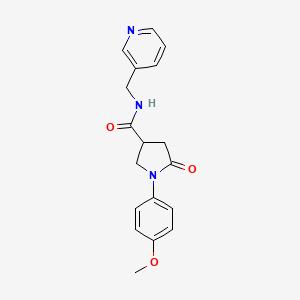
1-(4-methoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-(4-methoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide often involves complex reactions that can include cyclization processes, functional group interconversions, and coupling reactions. For instance, the preparation of pyrrolidine derivatives can be achieved through strategies involving the construction of the pyrrolidine ring followed by subsequent functionalization steps. These processes may employ a variety of reagents and catalysts to facilitate the formation of the desired scaffold and the introduction of specific functional groups at precise locations on the molecule (Li Petri et al., 2021).
Molecular Structure Analysis
The molecular structure of 1-(4-methoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide is characterized by the presence of several key features: a pyrrolidine core, a methoxyphenyl group, and a pyridinylmethyl moiety. These elements play a crucial role in determining the compound's reactivity and interaction with biological targets. The spatial arrangement of these groups and their electronic properties influence the molecule's binding affinity and specificity towards various receptors or enzymes.
Chemical Reactions and Properties
Pyrrolidine derivatives, including compounds similar to the target molecule, are known for their versatility in chemical reactions. They can participate in a wide range of transformations, such as nucleophilic substitutions, electrophilic additions, and coupling reactions. The pyrrolidine ring can act as a nucleophile, reacting with electrophilic centers, while the substituents on the ring can undergo various modifications to alter the compound's overall properties and reactivity (Parmar et al., 2023).
Wissenschaftliche Forschungsanwendungen
Structural and Conformational Studies
Studies on similar compounds have shown significant interest in understanding the structural and conformational aspects of pyrrolidine derivatives. For example, the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with a closely related structure, have been studied through X-ray analysis and AM1 molecular orbital methods. These studies provide insights into the potential applications of such compounds in the design of antineoplastic agents, highlighting their significance in scientific research for developing new therapeutic options (Banerjee et al., 2002).
Polymorphic Modifications
Research into polymorphic modifications of pyrrolidine derivatives, such as the study on a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide with strong diuretic properties, indicates the potential for discovering new pharmaceuticals. These modifications can lead to compounds with enhanced therapeutic effects, further underlining the importance of structural analysis in drug discovery and development (Shishkina et al., 2018).
Novel Heterocyclic Systems
The exploration of novel heterocyclic systems derived from pyrrolidine compounds, such as the synthesis and characterization of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, demonstrates the versatility of pyrrolidine derivatives in medicinal chemistry. These studies are crucial for the development of compounds with potential cytotoxic activity against various cancer cell lines, offering pathways to new cancer treatments (Hassan et al., 2014).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-6-4-15(5-7-16)21-12-14(9-17(21)22)18(23)20-11-13-3-2-8-19-10-13/h2-8,10,14H,9,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAUBKKITHPEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-butyl-1-methylpiperazin-2-one](/img/structure/B5570880.png)
![3-cyclopentylidene-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-one](/img/structure/B5570901.png)
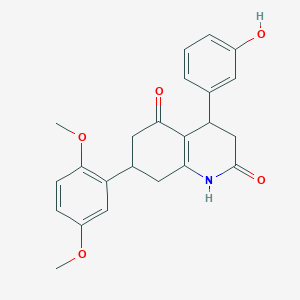
![({4-ethyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5570923.png)


![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)
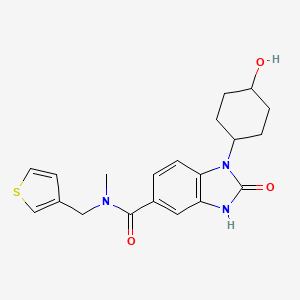
![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate](/img/structure/B5570971.png)
![N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5570973.png)
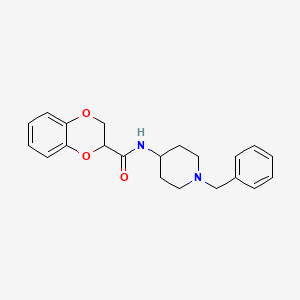
![8-cyclopropyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5570984.png)
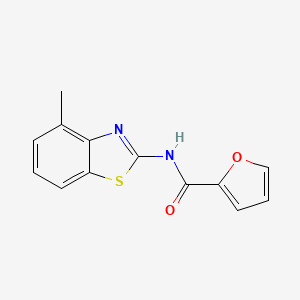
![N-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5571000.png)